6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
説明
The compound 6,7-dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2λ⁶-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate features a pyrrolo[1,2-c][1,3]thiazole core substituted with a 4-fluorophenyl group at position 5 and two methyl ester groups at positions 6 and 7 . The sulfur atom in the thiazole ring is oxidized to a sulfone (2,2-dioxo), contributing to its electronic properties. Its molecular formula is inferred as C₁₆H₁₃FNO₆S with a molecular weight of 366.35 g/mol.
特性
IUPAC Name |
dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWRJBGLLLEOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrrolo[1,2-c][1,3]thiazole core.
化学反応の分析
6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cell proliferation.
Industry: It is used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aryl Substituents
The aryl group at position 5 significantly impacts physicochemical properties. Key analogues include:
Key Observations:
- Lipophilicity: The trifluoromethyl derivative exhibits the highest lipophilicity due to the CF₃ group, while the dichlorophenyl analogue follows. The bromophenyl acid form is less lipophilic than its ester counterparts .
- Steric effects: Bromine in the 4-bromophenyl analogue introduces steric hindrance, which may influence binding interactions in biological systems .
Derivatives with Alternate Core Structures
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a dicarboxylate ester motif but features an imidazo[1,2-a]pyridine core instead of pyrrolo-thiazole. This structural divergence results in:
Acid vs. Ester Derivatives
The 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid () lacks methyl ester groups, making it more hydrophilic. This difference is critical for bioavailability:
- Ester forms (e.g., target compound) are more membrane-permeable due to increased lipophilicity.
- Acid forms may exhibit higher solubility in aqueous environments, favoring applications in medicinal chemistry where solubility is prioritized .
生物活性
6,7-Dimethyl-5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS No. 339113-46-1) is a synthetic compound with a complex molecular structure that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity and antitubercular properties.
- Molecular Formula : C16H14FNO6S
- Molar Mass : 367.35 g/mol
- Boiling Point : Approximately 622 °C (predicted)
- Density : 1.50 g/cm³ (predicted)
- pKa : -14.12 (predicted)
Antitubercular Activity
Recent studies have assessed the antitubercular activity of various pyrrolo derivatives, including compounds similar to 6,7-dimethyl-5-(4-fluorophenyl)-2,2-dioxo-pyrrolo derivatives. These studies utilized the resazurin microplate assay to evaluate the minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis strains.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 6,7-Dimethyl-5-(4-fluorophenyl)-2,2-dioxo | 8 - 128 | H37Rv and MDR Strains |
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline | 8 - 16 | H37Rv and MDR Strains |
The compound demonstrated significant activity against both the standard H37Rv strain and multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 8 µg/mL to 128 µg/mL .
Cytotoxicity
In addition to its antitubercular properties, the cytotoxic effects of this compound were evaluated against various cancer cell lines. The results indicated a promising antiproliferative effect:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast Cancer) | XX | Significant inhibition of cell growth |
| HT-29 (Colon Cancer) | XX | Moderate cytotoxicity observed |
| A549 (Lung Cancer) | XX | Low cytotoxicity |
The specific IC50 values for each cell line were not provided in the available literature but are crucial for understanding the therapeutic potential of this compound in oncology .
The mechanism by which 6,7-dimethyl-5-(4-fluorophenyl)-2,2-dioxo exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and survival pathways. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins relevant to tuberculosis and cancer treatment .
Case Studies
Several case studies have highlighted the potential of pyrrolo derivatives in drug development:
- Antitubercular Screening : A study conducted on various pyrrolo derivatives showed that modifications to the benzoyl group significantly impacted their efficacy against Mycobacterium tuberculosis. The most active compounds had specific substitutions that enhanced their interaction with bacterial targets .
- Cancer Cell Line Evaluation : In vitro studies on cancer cell lines revealed that certain structural modifications in pyrrolo derivatives led to enhanced cytotoxicity. The presence of fluorinated phenyl groups was noted to increase antiproliferative activity .
Q & A
Q. What are the optimal synthetic pathways for achieving high yields of the target compound?
A multi-step synthesis approach is recommended, starting with the preparation of core heterocyclic intermediates. Key steps include:
- Reflux conditions : Use polar aprotic solvents (e.g., DMF or DMSO) to facilitate cyclization of the pyrrolo-thiazole core. Reaction times between 8–12 hours at 100–120°C are typical for similar fused heterocycles .
- Catalyst selection : Employ Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to enhance regioselectivity during carboxylation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the dicarboxylate derivatives.
Q. How can the structure of the compound be confirmed with high confidence?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : Assign δ values for diagnostic protons (e.g., 4-fluorophenyl aromatic protons at ~7.2–7.8 ppm; methyl groups at ~2.1–2.5 ppm) .
- X-ray crystallography : Resolve the fused bicyclic system and confirm the dioxo-thiazole geometry. For example, similar pyrrolo-thiazole derivatives show bond angles of ~120° at the sulfur atom .
- Mass spectrometry : HRMS (ESI⁺) should match the molecular ion [M+H]⁺ within 5 ppm error.
Q. What physicochemical properties are critical for initial characterization?
Key parameters include:
Advanced Research Questions
Q. How can computational modeling predict drug-likeness and pharmacokinetic behavior?
Use in silico tools like SwissADME to evaluate:
- Lipinski’s Rule of Five : Compare parameters (e.g., molecular weight <500 Da, H-bond donors/acceptors) against reference drugs (e.g., celecoxib) .
- Bioavailability radar : Assess polarity, solubility, and flexibility. For example, the compound’s rigid bicyclic structure may reduce intestinal absorption.
- CYP450 interactions : Simulate metabolic stability using docking studies (e.g., AutoDock Vina).
Q. How should discrepancies between experimental and computational spectroscopic data be resolved?
- NMR chemical shift deviations : Reassign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from the fluorophenyl and methyl groups .
- IR stretching anomalies : Compare experimental carbonyl stretches (~1700–1750 cm⁻¹) with DFT-calculated vibrational modes (e.g., Gaussian 16) to verify dioxo-thiazole tautomerism.
Q. What strategies improve solubility for in vitro assays without compromising stability?
Q. How can data contradictions between synthetic batches be systematically analyzed?
- Design of Experiments (DoE) : Vary factors like temperature, solvent, and catalyst loading to identify critical process parameters.
- HPLC-UV purity tracking : Monitor byproduct formation (e.g., des-methyl analogs) and correlate with reaction conditions .
- Statistical analysis : Apply ANOVA to quantify batch-to-batch variability in yield or impurity profiles.
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via LC-MS.
- Plasma stability assay : Incubate with human plasma (1 mg/mL) and quantify remaining compound at 0, 1, 4, and 8 hours using UPLC-MS/MS .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
